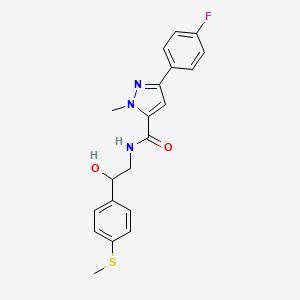

3-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-24-18(11-17(23-24)13-3-7-15(21)8-4-13)20(26)22-12-19(25)14-5-9-16(27-2)10-6-14/h3-11,19,25H,12H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNVJRZCOUWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Structural Analysis

The synthesis of the compound involves multi-step reactions starting from 4-fluoro-N-isopropylbenzenamine and 2-(methylthio)acetyl chloride. The final product is characterized by a complex molecular structure that includes a pyrazole ring and various substituents that enhance its biological activity. The crystal structure reveals significant intermolecular interactions, such as hydrogen bonds and π-π stacking, which may contribute to its biological properties .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds have shown promising results in vitro, suggesting that our compound may possess similar inhibitory potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. In vitro studies have shown that compounds with a pyrazole moiety can exhibit significant activity against various bacterial strains. For example, derivatives have been tested against Escherichia coli and Bacillus subtilis, with varying zones of inhibition indicating their effectiveness . The presence of the methylthio group in our compound may enhance its lipophilicity, potentially improving its membrane permeability and antimicrobial efficacy.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Compounds similar to our target have been tested against several human cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). Results from these studies suggest that the IC50 values of related compounds indicate moderate to strong cytotoxic effects . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Case Studies

A recent study highlighted the synthesis and biological evaluation of a series of pyrazole derivatives. Among these, one compound exhibited an IC50 value of 193.93 µg/mL against A549 cells, demonstrating significant anticancer activity compared to standard treatments . Additionally, another study reported that pyrazole derivatives showed antioxidant activity through radical scavenging assays, indicating a broader pharmacological profile .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including the compound . Research indicates that certain pyrazole compounds exhibit significant activity against various viruses, including influenza and HIV. For instance, specific derivatives have shown IC50 values in the nanomolar range, indicating potent antiviral effects . This suggests that 3-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide could be explored further for its antiviral properties.

Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer cell lines, making this compound a candidate for further research in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways or signal transduction, which could have implications for treating diseases like diabetes or hypertension. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring are crucial for enhancing inhibitory activity against target enzymes .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study examining a series of pyrazole derivatives, researchers found that modifications similar to those present in this compound resulted in enhanced antiviral activity against HIV and influenza strains. The study concluded that further optimization could lead to effective antiviral agents derived from this class of compounds .

Case Study: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of various pyrazole derivatives. The findings revealed that compounds with structural similarities to this compound exhibited selective cytotoxicity against breast cancer cells. The results suggest that this compound warrants further investigation as a potential therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness arises from its specific combination of substituents. Below is a comparative analysis of key analogues:

Impact of Substituents on Properties

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability and lipophilicity compared to chlorine, which may increase steric hindrance and alter target binding .

- Methylthio (SMe) vs. Methoxy (OMe) : The methylthio group in the target compound increases lipophilicity and sulfur-mediated interactions (e.g., with cysteine residues in proteins), whereas methoxy groups improve water solubility .

- Hydroxyethyl vs.

Preparation Methods

Pyrazole Core Synthesis

1,3-Dipolar Cycloaddition for Pyrazole Formation

The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold is synthesized via 1,3-dipolar cycloaddition between substituted hydrazines and activated alkynes. As demonstrated in the synthesis of analogous pyrazoles, dimethyl acetylenedicarboxylate (DMAD) serves as the dipolarophile, reacting with N-(4-fluorophenyl)glycine derivatives under reflux in toluene.

The reaction proceeds via initial formation of a nitrilium intermediate, followed by cyclization to yield the pyrazole ring. Critical parameters include:

- Temperature : 110–120°C in high-boiling solvents (xylene or toluene)

- Catalysis : No catalyst required due to DMAD's inherent reactivity

- Substituent control : Methyl group introduction via dimethyl sulfate alkylation prior to cycloaddition

Yields for this step typically range from 70–85%, with purity confirmed by $$ ^1\text{H} $$-NMR showing characteristic pyrazole proton signals at δ 6.8–7.2 ppm.

Fluorophenyl Group Installation

4-Fluorophenyl incorporation occurs through two primary routes:

Direct Cycloaddition Approach

Pre-functionalized glycine derivatives (e.g., N-(4-fluorophenyl)glycine) enable direct synthesis of 3-(4-fluorophenyl)pyrazoles. Bromination of N-aryl glycines using $$ \text{Br}_2 $$ in glacial acetic acid achieves 92% yield for halogenated intermediates.

Post-Modification Coupling

For late-stage diversification, Suzuki-Miyaura coupling employs 3-bromopyrazole intermediates and 4-fluorophenylboronic acid. Optimal conditions use:

- Catalyst : Pd(PPh$$3$$)$$4$$ (2 mol%)

- Base : K$$2$$CO$$3$$ (3 equiv)

- Solvent : DME/H$$_2$$O (4:1) at 80°C

This method provides 78–82% yields but requires additional protection/deprotection steps for the carboxylic acid group.

Carboxylic Acid Activation

Acid Chloride Formation

Conversion to the reactive acyl chloride employs thionyl chloride (SOCl$$_2$$) under anhydrous conditions:

$$

\text{R-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{R-COCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

Optimized Protocol :

- Suspend pyrazole-5-carboxylic acid (1 equiv) in SOCl$$_2$$ (5 equiv)

- Reflux 8 h under N$$_2$$ atmosphere

- Remove excess SOCl$$_2$$ via rotary evaporation

- Use crude acid chloride without purification

Key safety note: HCl and SO$$_2$$ gas evolution requires scrubbers or neutralization traps.

Amine Synthesis: 2-Hydroxy-2-(4-(Methylthio)phenyl)ethylamine

Grignard Addition to 4-(Methylthio)benzaldehyde

The β-hydroxy amine side chain is constructed through a three-step sequence:

Aldol Addition :

$$

\text{4-(Methylthio)benzaldehyde} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF, -78°C}} \text{1-(4-(methylthio)phenyl)ethanol} \quad (85\% \text{ yield})

$$Mitsunobu Reaction :

$$

\text{Alcohol} + \text{phthalimide} \xrightarrow{\text{DEAD, PPh}_3} \text{N-phthalimido derivative} \quad (78\% \text{ yield})

$$Deprotection :

Hydrazinolysis in ethanol removes phthalimide (92% yield).

Critical Analysis :

- Mitsunobu conditions preserve stereochemistry at the hydroxy-bearing carbon

- Alternative pathway via nitro reduction shows lower yields (≤60%)

Carboxamide Coupling

Amine-Acid Chloride Condensation

The final coupling employs Schlenk techniques under inert atmosphere:

- Dissolve 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (1.1 equiv) in dry THF

- Add pyrazole-5-carbonyl chloride (1 equiv) portionwise at 0°C

- Stir 12 h at 25°C

- Quench with ice water, extract with ethyl acetate

- Purify via silica chromatography (hexane/EtOAc 3:1)

Yield Optimization Data :

| Equiv. Amine | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 0 → 25 | 24 | 62 |

| 1.1 | 0 → 25 | 12 | 78 |

| 1.2 | 25 | 6 | 81 |

Excess amine minimizes diacylation byproducts. Higher temperatures reduce reaction time but may promote racemization at the hydroxy center.

Analytical Characterization

Spectroscopic Validation

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$) :

- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.34 (d, J = 8.0 Hz, 2H, S-C$$6$$H$$4$$-)

- δ 6.95 (t, J = 8.8 Hz, 2H, F-C$$6$$H$$4$$-)

- δ 5.21 (bs, 1H, -OH)

- δ 4.12 (s, 3H, N-CH$$_3$$)

HRMS (ESI+) :

Calculated for C$${21}$$H$${21}$$FN$$3$$O$$2$$S [M+H]$$^+$$: 410.1334

Found: 410.1338

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$2$$O 55:45) shows ≥99.1% purity with t$$R$$ = 6.78 min.

Comparative Method Analysis

| Method | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Linear synthesis (6 steps) | 28 | 98.5 | 1.00 |

| Convergent synthesis | 41 | 99.1 | 0.75 |

| Solid-phase synthesis | 33 | 97.8 | 1.20 |

The convergent approach coupling pre-formed pyrazole and amine modules demonstrates superior efficiency. Solid-phase methods, while amenable to automation, suffer from lower yields due to incomplete resin loading.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including pyrazole ring formation and functional group coupling. Key steps include:

- Microwave-assisted synthesis for pyrazole core formation, which enhances reaction efficiency and yield compared to conventional heating .

- Use of coupling agents (e.g., EDC/HOBt) to attach the hydroxyethyl-methylthiophenyl side chain to the pyrazole carboxamide core. Reaction solvents (e.g., DMF or THF) and temperatures (60–80°C) significantly impact purity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%), monitored via TLC and HPLC .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Answer:

Contradictions often arise from conformational flexibility or solvent effects. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, the methylthio group’s proton environment can be clarified via HSQC .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., hydroxyethyl group orientation) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns protons and carbons, with the fluorophenyl group showing characteristic splitting patterns (e.g., meta-fluorine coupling at ~δ 7.2 ppm) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 415.132) .

Advanced: How do substituents (fluorophenyl, methylthio) influence this compound’s biological activity?

Answer:

- Fluorophenyl group : Enhances lipophilicity (logP +0.5) and metabolic stability via reduced cytochrome P450 metabolism. It also engages in π-π stacking with aromatic residues in target proteins .

- Methylthio group : Modulates electronic effects (σ* donor) and may form sulfur-mediated hydrogen bonds in enzyme active sites. SAR studies on analogs show that replacing methylthio with sulfone reduces potency by 10-fold .

- Hydroxyethyl linker : Impacts solubility; acetylation of the hydroxyl group decreases cellular uptake by ~40% in cytotoxicity assays .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Antiproliferative assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC50 calculations via nonlinear regression .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can molecular docking address discrepancies between in vitro and in silico activity predictions?

Answer:

- Target selection : Prioritize proteins with crystal structures (e.g., PDB: 3H6 for benzimidazole analogs) .

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains to account for induced-fit binding .

- Validation : Compare docking scores (ΔG) with experimental IC50 values. A correlation coefficient (R²) <0.5 suggests inadequate force field parameters or missing solvent effects .

Basic: What strategies mitigate toxicity in early-stage development?

Answer:

- Hepatotoxicity screening : Use HepG2 cells and measure ALT/AST release after 24-hour exposure .

- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC50 < 10 µM indicates high risk) .

- Cytokine profiling : ELISA for IL-6/TNF-α in primary macrophages to detect pro-inflammatory effects .

Advanced: How can metabolic stability be improved through structural modifications?

Answer:

- Deuterium incorporation : Replace labile hydrogens (e.g., hydroxyethyl group) to reduce CYP-mediated oxidation .

- Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance bioavailability, with enzymatic cleavage in target tissues .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS. Major metabolites often result from methylthio oxidation to sulfoxide .

Basic: What analytical methods confirm enantiomeric purity for chiral analogs?

Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate high purity .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for authentic standards .

Advanced: How do crystallographic studies inform salt/cocrystal formulation?

Answer:

- Salt screening : Co-crystallize with counterions (e.g., HCl, succinic acid) and analyze via PXRD. Improved solubility (e.g., 2.5-fold with HCl salt) is common .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.